molecular formula C11H12BrNO B051470 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene CAS No. 124461-27-4

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

Cat. No. B051470
M. Wt: 254.12 g/mol
InChI Key: MARIEGBUQWCPFS-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a compound that may be involved in various chemical reactions due to the presence of the pyrrolidinylcarbonyl group and the bromobenzene moiety. It is related to compounds used in the synthesis of polymers, organic electronics, and other organic molecules.

Synthesis Analysis

While specific synthesis methods for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene are not directly available, related compounds typically involve reactions like Ullmann coupling, Suzuki coupling, and reactions with electron-deficient alkynes for the introduction of the bromobenzene and pyrrolidinylcarbonyl groups into the molecular structure (Gazizov et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds demonstrates diverse bonding arrangements and steric configurations, influencing their electronic and optical properties. The pyrrolidine ring often adopts a twist conformation, affecting the overall molecular shape and reactivity (Chinnakali et al., 2009).

Chemical Reactions and Properties

The bromobenzene moiety is reactive towards nucleophilic substitution and coupling reactions, making it useful in synthesizing biaryl structures and modifying electronic properties. The pyrrolidinylcarbonyl group can participate in acid-catalyzed reactions, affecting the ring-opening and formation of new compounds (Bacon & Pande, 1970).

Scientific Research Applications

Halogenation in Organic Synthesis

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene may be involved in halogenation reactions, similar to those described by Bovonsombat and Mcnelis (1993). They demonstrated the use of halogenated compounds in the ring halogenations of polyalkylbenzenes, a process significant in organic synthesis (Bovonsombat & Mcnelis, 1993).

Sensor Development

Meng‐Jung Tsai et al. (2022) reported the creation of a luminescent coordination polymer using bromobenzene derivatives. This material acted as a bifunctional fluorescence-responsive sensor for detecting specific ions. Similar bromobenzene derivatives, like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, could potentially be used in similar sensor technologies (Tsai, Liao, & Wu, 2022).

Organometallic Chemistry

The work of Ben-Ari et al. (2006) on the ortho C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex indicates the potential use of bromobenzene derivatives in organometallic chemistry. This research highlights the selectivity and stability of ortho-activated complexes, which could be relevant for compounds like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene (Ben-Ari et al., 2006).

Electropolymerization

G. Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers. The research demonstrates the potential application of bromobenzene derivatives, similar to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, in the field of electropolymerization to create low oxidation potential polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Coordination Polymers

The study by Fu et al. (2007) on the dielectric anisotropy of a homochiral trinuclear nickel(II) complex suggests the potential of using bromobenzene derivatives in creating coordination polymers with significant dielectric properties. This could be relevant for materials science and electronics applications (Fu, Song, Wang, Ye, Xiong, Akutagawa, Nakamura, Chan, & Huang, 2007).

properties

IUPAC Name

(2-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARIEGBUQWCPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354888
Record name 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

CAS RN

124461-27-4
Record name 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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